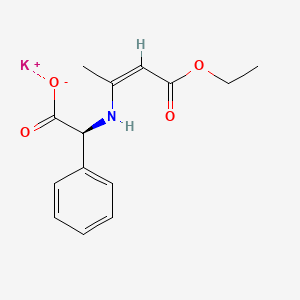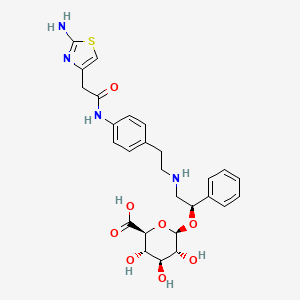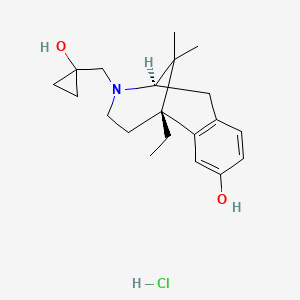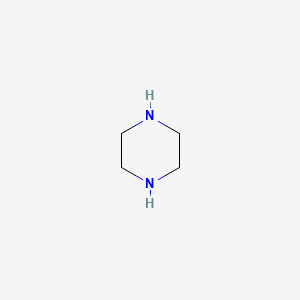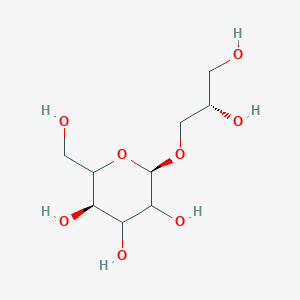
(2S)-Glycerol-O-beta-D-galactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-Glycerol-O-beta-D-galactopyranoside, commonly known as lactitol, is a sugar alcohol that is widely used as a sugar substitute. It is a white crystalline powder that is soluble in water and has a sweet taste. Lactitol is used in many food products such as baked goods, dairy products, and confectionery. In addition to its use as a sugar substitute, lactitol has also been studied for its potential health benefits.
作用机制
Lactitol is a sugar alcohol that is not completely absorbed in the small intestine. Instead, it is fermented by bacteria in the large intestine, producing short-chain fatty acids and gases such as hydrogen and methane. This fermentation process can have beneficial effects on gut health and may also contribute to the glycemic control benefits observed in some studies.
生化和生理效应
Lactitol is a low-calorie sweetener that does not raise blood glucose levels as much as traditional sugars. It has been shown to have a lower glycemic index than sucrose, meaning it does not cause a rapid spike in blood sugar levels. Lactitol has also been shown to have prebiotic effects, promoting the growth of beneficial bacteria in the gut and improving digestive health.
实验室实验的优点和局限性
Lactitol has several advantages for use in lab experiments. It is readily available, stable, and easy to handle. Lactitol is also a low-calorie sweetener, which can be useful in studies where calorie intake needs to be controlled. However, lactitol does have some limitations. It is not as sweet as sucrose, which may affect its use in studies where sweetness is an important factor. Additionally, lactitol can have laxative effects at high doses, which may need to be taken into consideration in some studies.
未来方向
There are several potential future directions for research on lactitol. One area of interest is its potential as a prebiotic, promoting the growth of beneficial bacteria in the gut. Further studies could explore the effects of lactitol on gut microbiota and its potential as a therapeutic agent for digestive disorders. Another area of interest is the potential for lactitol to improve glycemic control in individuals with diabetes. Future studies could explore the optimal dosing and timing of lactitol to achieve these effects. Finally, lactitol could be studied for its potential as a low-calorie sweetener in a variety of food products.
Conclusion:
Lactitol is a sugar alcohol that has been studied for its potential health benefits. It is synthesized from lactose and has prebiotic effects, promoting the growth of beneficial bacteria in the gut. Lactitol has also been shown to have a lower glycemic index than sucrose, making it a potential therapeutic agent for individuals with diabetes. While lactitol has several advantages for use in lab experiments, it does have some limitations that need to be taken into consideration. Future research on lactitol could explore its potential as a therapeutic agent for digestive disorders and diabetes, as well as its use as a low-calorie sweetener in food products.
合成方法
Lactitol can be synthesized by the reduction of lactose, a disaccharide composed of glucose and galactose. The reduction of lactose is typically carried out using a chemical reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst. The resulting product is lactitol, which can be further purified and crystallized.
科学研究应用
Lactitol has been studied for its potential health benefits, particularly in the areas of digestive health and glycemic control. Studies have shown that lactitol may have prebiotic effects, promoting the growth of beneficial bacteria in the gut and improving digestive health. Lactitol has also been studied for its potential to improve glycemic control in individuals with diabetes.
属性
IUPAC Name |
(2R,5R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5?,6-,7?,8?,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJUPBDCSOGIKX-XMKNKTICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@@H](C(C([C@@H](O1)OC[C@H](CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-Glycerol-O-beta-D-galactopyranoside | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


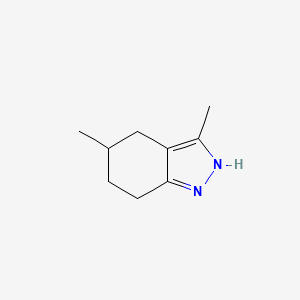
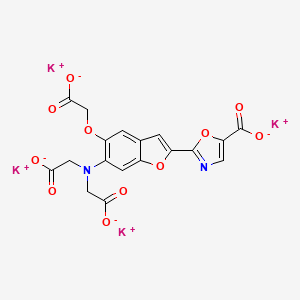
![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)
